molecular formula C7H6F3NO2 B6194219 3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate CAS No. 2680528-44-1

3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate

Cat. No.: B6194219
CAS No.: 2680528-44-1
M. Wt: 193.1
InChI Key:
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Description

3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate is a chemical compound with a unique structure that includes a pyridine ring substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypyridine and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction volumes.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield higher oxidation state compounds.

    Reduction: Can produce reduced derivatives.

    Substitution: Results in compounds with different functional groups replacing the methoxy or trifluoromethyl groups.

Scientific Research Applications

3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate has several scientific research applications, including:

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Biochemical Studies: Utilized in studies involving enzyme interactions and biochemical pathways.

    Drug Development: Investigated for potential use in drug development due to its unique chemical properties.

Medicine

    Pharmacology: Explored for its pharmacological effects and potential therapeutic applications.

    Diagnostics: Used in diagnostic assays and imaging techniques.

Industry

    Material Science: Applied in the development of new materials with specific properties.

    Agriculture: Investigated for use in agricultural chemicals and pesticides.

Mechanism of Action

The mechanism of action of 3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biochemical pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-5-(trifluoromethyl)pyridine: Lacks the pyridin-1-ium-1-olate structure.

    5-(trifluoromethyl)pyridin-1-ium-1-olate: Lacks the methoxy group.

    3-methoxy-pyridin-1-ium-1-olate: Lacks the trifluoromethyl group.

Uniqueness

3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate is unique due to the combination of the methoxy and trifluoromethyl groups on the pyridine ring, along with the pyridin-1-ium-1-olate structure. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate involves the reaction of 3-methoxypyridine with trifluoroacetic anhydride to form 3-methoxy-5-trifluoromethylpyridine. This intermediate is then reacted with sodium hydroxide to form the final product, 3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate.", "Starting Materials": [ "3-methoxypyridine", "trifluoroacetic anhydride", "sodium hydroxide" ], "Reaction": [ "Step 1: 3-methoxypyridine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine or triethylamine to form 3-methoxy-5-trifluoromethylpyridine.", "Step 2: The intermediate 3-methoxy-5-trifluoromethylpyridine is then reacted with sodium hydroxide in water to form 3-methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate.", "Step 3: The product is isolated and purified using standard techniques such as filtration, crystallization, or chromatography." ] }

CAS No.

2680528-44-1

Molecular Formula

C7H6F3NO2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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